![molecular formula C17H24N2O6S B13901494 4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid](/img/structure/B13901494.png)
4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid is a complex organic compound that features a diazepane ring, a sulfonyl group, and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid typically involves multiple steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized by reacting appropriate amines with dihaloalkanes under basic conditions.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionalities. This is usually achieved by reacting the diazepane with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Sulfonylation: The sulfonyl group is introduced by reacting the Boc-protected diazepane with a sulfonyl chloride derivative.
Coupling with Benzoic Acid: The final step involves coupling the sulfonylated diazepane with benzoic acid or its derivatives under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The diazepane ring and benzoic acid moiety can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
Oxidation: Products may include carboxylic acids and sulfoxides.
Reduction: Products can include alcohols and thiols.
Substitution: Various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or mechanical properties.
Bioconjugation: The compound can be used to link biomolecules, aiding in the study of protein-protein interactions and drug delivery systems.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Wirkmechanismus
The mechanism of action of 4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid depends on its application:
Medicinal Chemistry: The compound may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Materials Science: Its incorporation into materials can influence their physical properties, such as conductivity and flexibility.
Bioconjugation: The compound can form stable covalent bonds with biomolecules, facilitating their study and manipulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-Tert-butoxycarbonyl)piperazin-1-yl]benzoic acid
- 4-[(4-Tert-butoxycarbonyl)piperidin-4-yl]benzoic acid
- 2-[(4-Tert-butoxycarbonyl)-1,4-diazepan-1-yl]methyl)oxazole-4-carboxylic acid
Uniqueness
4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid is unique due to the presence of both a diazepane ring and a sulfonyl group, which confer distinct chemical properties and reactivity. This combination is not commonly found in similar compounds, making it a valuable building block for various applications.
Eigenschaften
Molekularformel |
C17H24N2O6S |
|---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]sulfonyl]benzoic acid |
InChI |
InChI=1S/C17H24N2O6S/c1-17(2,3)25-16(22)18-9-4-10-19(12-11-18)26(23,24)14-7-5-13(6-8-14)15(20)21/h5-8H,4,9-12H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
CWRADSFSPCQIGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


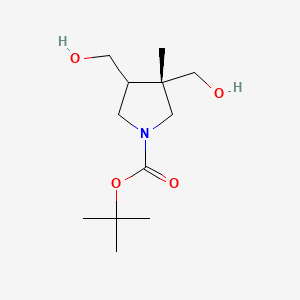
![2-[1-[[(R)-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinyl]methyl]cyclopropyl]acetic acid](/img/structure/B13901418.png)
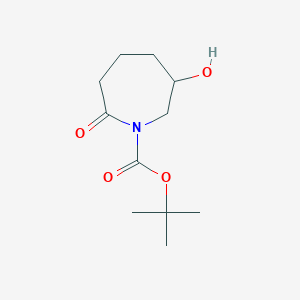
![7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl-](/img/structure/B13901420.png)
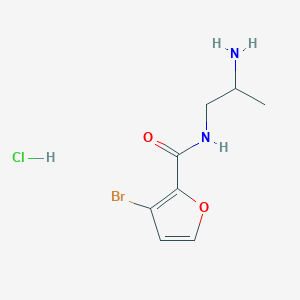

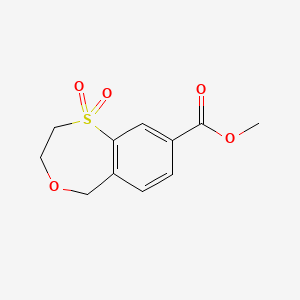
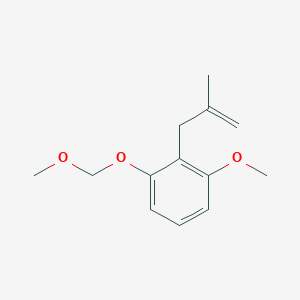
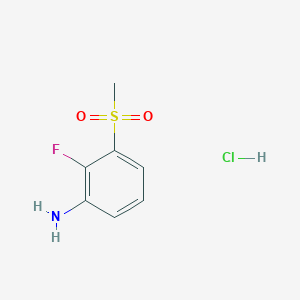
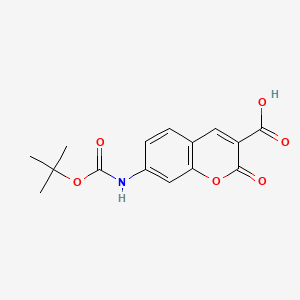
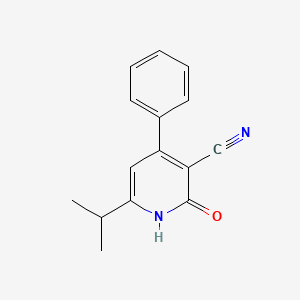
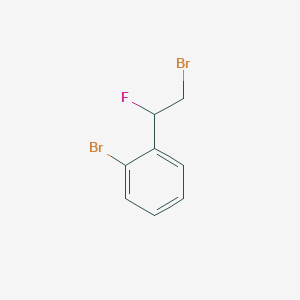
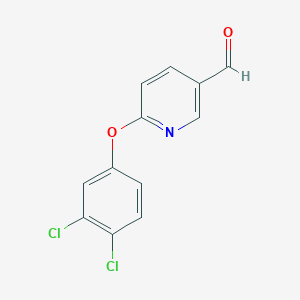
![2,6-Di-tert-butyl-4-[2-(4-methylphenyl)ethenyl]pyran-1-ium](/img/structure/B13901477.png)
